molecular formula C9H7NO3 B556497 5-Hydroxyindole-2-carboxylic acid CAS No. 21598-06-1

5-Hydroxyindole-2-carboxylic acid

Cat. No.: B556497
CAS No.: 21598-06-1
M. Wt: 177,16 g/mole
InChI Key: BIMHWDJKNOMNLD-UHFFFAOYSA-N
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Description

5-Hydroxyindole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and drugs. This compound is characterized by the presence of a hydroxyl group at the 5th position and a carboxylic acid group at the 2nd position on the indole ring.

Mechanism of Action

Target of Action

5-Hydroxyindole-2-carboxylic acid (5-HICA) is a derivative of indole, a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It has been identified as a competitive antagonist of potentiation by glycine at the N-methyl-D-aspartate receptors (NMDARs) . These receptors have been linked to neuronal death, associated with afflictions such as stroke and epilepsy .

Mode of Action

5-HICA interacts with its targets, primarily NMDARs, by acting as a competitive antagonist . This means it competes with glycine for the same binding site on the receptor, thereby inhibiting the potentiation effect of glycine on NMDARs .

Biochemical Pathways

5-HICA is a product of the metabolism of tryptophan, an essential amino acid, by intestinal microorganisms . It is part of the indole metabolic pathway, which plays a crucial role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response . Indole and its derivatives, including 5-HICA, exert a variety of local and heterotopic biological effects by circulating in the plasma .

Pharmacokinetics

It is known that the compound is soluble in a chloroform/ethanol (1:1) mixture, suggesting it may have good bioavailability .

Result of Action

The primary result of 5-HICA’s action is the inhibition of the potentiation effect of glycine on NMDARs . This can lead to a decrease in neuronal death, which is beneficial in conditions such as stroke and epilepsy . Additionally, 5-HICA and other indole derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Action Environment

The action of 5-HICA is influenced by the gut microbiota, which is involved in its production from tryptophan . Dietary intake can influence gut microbiota and the related indole metabolism . Therefore, diet and the composition of the gut microbiota can be considered environmental factors that influence the action, efficacy, and stability of 5-HICA .

Biochemical Analysis

Biochemical Properties

5-Hydroxyindole-2-carboxylic acid plays a crucial role in several biochemical reactions. It is involved in the oxidation process with potassium permanganate (KMnO4), yielding pyrrole-2,3,5-tricarboxylic acid . This compound interacts with various enzymes and proteins, including tryptophanase, which catalyzes the conversion of tryptophan to indole derivatives . Additionally, this compound is used in the preparation of indolic arylpiperazine derivatives, which act as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C) .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences intestinal motility by acting on L-type calcium channels located on colonic smooth muscle cells . This action results in the acceleration of gut contractility and an increase in serotonin production in enterochromaffin cells . Furthermore, this compound is involved in the regulation of gene expression and cellular metabolism through its interactions with nuclear receptors and other signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It acts as a competitive antagonist of potentiation by glycine at N-methyl-D-aspartate (NMDA) receptors, which are linked to neuronal death in conditions such as stroke and epilepsy . Additionally, this compound binds to various biomolecules, influencing enzyme activity and gene expression . These interactions contribute to its overall biochemical effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can stimulate intestinal motility and enhance serotonin production . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of the microbial metabolism of tryptophan, catalyzed by the enzyme tryptophanase . This compound can further participate in the synthesis of various indole derivatives, which play roles in maintaining intestinal homeostasis and impacting liver metabolism . The interactions with enzymes and cofactors in these pathways influence metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by these interactions, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, contributing to its biochemical and therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyindole-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxyindole using potassium permanganate (KMnO4), which yields pyrrole-2,3,5-tricarboxylic acid . Another method includes the Ca-mediated Nenitzescu synthesis, which involves the reaction of structurally diverse enamines with p-quinone or 1,4-naphthoquinone in the presence of calcium iodide (CaI2) as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyindole-2-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation with KMnO4 results in the formation of pyrrole-2,3,5-tricarboxylic acid .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

    Substitution: Various substitution reactions can be carried out on the indole ring, depending on the desired functional groups.

Major Products: The major products formed from these reactions include pyrrole-2,3,5-tricarboxylic acid and other substituted indole derivatives .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxyindole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-hydroxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-6-1-2-7-5(3-6)4-8(10-7)9(12)13/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMHWDJKNOMNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175959
Record name 5-Hydroxyindole-2-carboxylic acid
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21598-06-1
Record name 5-Hydroxyindole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21598-06-1
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Record name 5-Hydroxyindole-2-carboxylic acid
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Record name 21598-06-1
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Record name 5-Hydroxyindole-2-carboxylic acid
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Record name 5-hydroxyindole-2-carboxylic acid
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Record name 5-HYDROXYINDOLE-2-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Hydroxyindole-2-carboxylic acid interact with the histamine 3 receptor (H3R) and what are the downstream effects?

A: While the provided abstracts don't delve into the precise molecular mechanism of action, they indicate that this compound amide derivatives act as inverse agonists of the H3R. [] Inverse agonists bind to the receptor and reduce its constitutive activity, as opposed to agonists that activate the receptor. This H3R modulation has been linked to reduced food intake and potential weight loss in animal models. []

Q2: What is the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A2: The provided abstracts do not include this specific information. For a complete structural characterization, refer to chemical databases like PubChem or ChemSpider.

Q3: Can you elaborate on the Structure-Activity Relationship (SAR) of this compound derivatives and how modifications affect their activity as H3R inverse agonists?

A: Research on this compound amides revealed key SAR insights: Modifications influencing lipophilicity, artificial membrane permeation, and basicity were interconnected with microsomal clearance and hERG affinity. [] This suggests that fine-tuning these physicochemical properties through structural modifications is crucial for optimizing both the pharmacokinetic and pharmacodynamic profiles of these potential H3R inverse agonists.

Q4: Are there any known analytical methods used to characterize and quantify this compound and its derivatives?

A: One of the abstracts mentions utilizing High-Performance Liquid Chromatography (HPLC) for the separation and quantification of this compound oxidation products, specifically thiazole-4,5-dicarboxylic acid (TDCA). [] This suggests that HPLC, potentially coupled with suitable detection methods, could be employed for analyzing the compound itself.

Q5: The research mentions this compound being a component of lens pigments. Can you elaborate on this and its significance?

A: Analysis of human lens pigments revealed the presence of both pyrrole-2,3,5-tricarboxylic acid (PTCA) and TDCA, with TDCA levels increasing with pigmentation. [] As TDCA is a marker of pheomelanin, a type of melanin pigment, this finding suggests that pheomelanin, and therefore this compound, is a component of human lens pigments. This highlights a potential link between this compound and the development of lens pigmentation and potentially age-related ocular changes.

Q6: What is known about the stability and formulation of this compound and its derivatives?

A: While the abstracts don't directly address stability and formulation, one study mentions the impact of structural modifications on microsomal clearance. [] This suggests that strategies to enhance the stability and metabolic stability of this compound derivatives are likely being explored, potentially through formulation approaches or further chemical modifications.

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